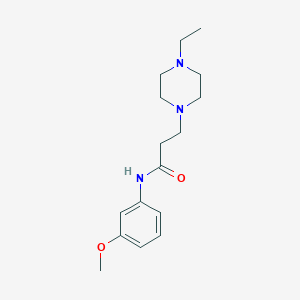
Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine, also known as BDA, is a small molecule that has been widely used in scientific research. BDA has a unique structure that makes it an ideal candidate for studying the mechanisms of various biological processes.
Mécanisme D'action
Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine exerts its effects by binding to the active site of MAO-A and inhibiting its activity. This leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which are important for regulating mood, emotion, and behavior. Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine also has antioxidant properties that protect cells from oxidative damage.
Biochemical and Physiological Effects:
Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effect on MAO-A, Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has been shown to modulate the activity of other enzymes and receptors. Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine is also stable and can be easily synthesized in large quantities. However, Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has some limitations, such as its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine. One area of research is to explore the potential of Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine as a therapeutic agent for various diseases. Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has been shown to have potential therapeutic effects for depression, Parkinson's disease, and Alzheimer's disease. Another area of research is to further elucidate the mechanisms of action of Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine and its effects on various biological processes. Additionally, the development of new Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine derivatives with improved properties and efficacy is an area of ongoing research.
Méthodes De Synthèse
Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminobenzothiazole with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The resulting product is purified using column chromatography to obtain pure Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine.
Applications De Recherche Scientifique
Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has been extensively used in scientific research for its ability to modulate various biological processes. Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has been shown to have a potent inhibitory effect on the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine has also been shown to have anti-inflammatory and antioxidant properties.
Propriétés
Nom du produit |
Benzothiazol-2-yl-(3,4-dimethoxy-benzyl)-amine |
|---|---|
Formule moléculaire |
C16H16N2O2S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H16N2O2S/c1-19-13-8-7-11(9-14(13)20-2)10-17-16-18-12-5-3-4-6-15(12)21-16/h3-9H,10H2,1-2H3,(H,17,18) |
Clé InChI |
RQQGCVVIUAOBHT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3S2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3S2)OC |
Solubilité |
1.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248530.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B248532.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248534.png)








![1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
methanone](/img/structure/B248577.png)